molecular formula C25H26ClN3O3 B11539727 Ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11539727
M. Wt: 451.9 g/mol
InChI Key: KRIXBCGDNOAJMX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound with a hexahydroquinoline core. This structure integrates a pyridine ring at position 4, a 4-chlorophenyl group at position 1, and an ethyl carboxylate ester at position 2.

Synthesis: The compound is synthesized via a multicomponent reaction involving 5,5-disubstituted-1,3-cyclohexanedione, 4-substituted aniline, and pyridin-3-yl-containing precursors. Ethanol and piperidine are used as solvents and catalysts, respectively, under reflux conditions. The reaction proceeds via a Hantzsch-like pathway, forming the hexahydroquinoline scaffold . Structural characterization employs IR, $^1$H NMR, mass spectrometry, and elemental analysis.

Properties

Molecular Formula

C25H26ClN3O3

Molecular Weight

451.9 g/mol

IUPAC Name

ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C25H26ClN3O3/c1-4-32-24(31)22-20(15-6-5-11-28-14-15)21-18(12-25(2,3)13-19(21)30)29(23(22)27)17-9-7-16(26)8-10-17/h5-11,14,20H,4,12-13,27H2,1-3H3

InChI Key

KRIXBCGDNOAJMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

The most efficient route involves a one-pot, four-component reaction catalyzed by the ionic liquid [H₂-DABCO][HSO₄]₂. This method, adapted from hexahydroquinoline syntheses, utilizes:

  • 1,3-Dicarbonyl precursor : 7,7-Dimethyl-1,3-cyclohexanedione (dimedone) provides the fused cyclohexenone ring.

  • Aldehyde : 4-Chlorobenzaldehyde introduces the aryl group at position 1.

  • Malononitrile derivative : Ethyl cyanoacetate serves as the ester-bearing component, replacing malononitrile to install the ethyl carboxylate moiety.

  • Ammonium acetate : Acts as the ammonia source for the C2-amino group.

Reaction conditions :

  • Catalyst loading: 30 mg per mmol of aldehyde.

  • Solvent: Ethanol at room temperature.

  • Time: 15–20 minutes.

  • Yield: 92–98% after crystallization.

Mechanistic insights :

  • Knoevenagel condensation between dimedone and 4-chlorobenzaldehyde forms the α,β-unsaturated ketone.

  • Michael addition of ethyl cyanoacetate generates the nitrile intermediate.

  • Cyclization with ammonium acetate yields the hexahydroquinoline core, followed by tautomerization to stabilize the amino group.

Advantages :

  • Ambient conditions avoid thermal degradation of sensitive groups.

  • Catalyst recyclability (5 cycles with <5% efficiency loss).

Hantzsch-Type Reaction in Micellar Media

A modified Hantzsch protocol in Triton X-100 micellar aqueous media enables the incorporation of the pyridin-3-yl group.

Procedure :

  • Components : Dimedone (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), ethyl 3-aminocrotonate (1.0 eq), and 3-pyridinecarboxaldehyde (1.0 eq).

  • Catalyst : 20 mol% Triton X-100 surfactant.

  • Conditions : 60°C, 45 minutes, water as solvent.

Outcomes :

  • Yield: 85–88%.

  • Selectivity: >95% for the desired regioisomer due to micellar stabilization of intermediates.

Table 1 : Optimization of Micellar Reaction Parameters

EntrySurfactant Conc. (%)Temp (°C)Time (min)Yield (%)
110506072
220604588
330703081

Pyridin-3-Yl Group Installation

Grignard Reagent-Mediated Coupling

The pyridine ring is introduced via a Grignard reaction, as demonstrated in pyrazine derivatives.

Steps :

  • Intermediate synthesis : Prepare N-methoxy-N-methylhexahydroquinoline-3-carboxamide via HATU coupling.

  • Grignard addition : Treat with 3-pyridinylmagnesium bromide (1.2 eq) in THF at 0°C.

  • Work-up : Quench with NH₄Cl, extract with ethyl acetate, and purify via chromatography.

Yield : 70–75% after column purification.

Microwave-Assisted Reductive Amination

Microwave irradiation accelerates the reduction of imine intermediates to install the amino group while retaining the pyridinyl moiety.

Protocol :

  • Reactants : Hexahydroquinoline ketone (1.0 eq), ammonium acetate (15 eq), sodium cyanoborohydride (1.5 eq).

  • Conditions : 90°C, 30 minutes, ethanol solvent.

  • Yield : 82% with >90% purity.

Advantages :

  • 8-fold reduction in reaction time compared to conventional heating.

  • Minimizes side reactions such as over-reduction or dimerization.

Catalytic System Optimization

Ionic Liquids vs. Conventional Catalysts

The ionic liquid [H₂-DABCO][HSO₄]₂ outperforms traditional catalysts like K₂CO₃ or Mg(ClO₄)₂:

Table 2 : Catalyst Screening for Multicomponent Synthesis

CatalystLoading (mol%)Time (min)Yield (%)
[H₂-DABCO][HSO₄]₂101598
K₂CO₃59085
Mg(ClO₄)₂2012078

Key observation : Bronsted acidity of the ionic liquid promotes proton transfer during cyclization, enhancing reaction kinetics.

Solvent Effects

Ethanol emerges as the optimal solvent due to:

  • Polarity matching for intermediate solubility.

  • Hydrogen-bonding stabilization of transition states.

  • Eco-friendliness (E-factor = 0.62 vs. 3.8 for DMF).

Gram-Scale Synthesis and Industrial Feasibility

Procedure :

  • Scale reactants to 10 mmol (dimedone: 1.40 g, 4-chlorobenzaldehyde: 1.40 g).

  • Maintain catalyst loading at 30 mg.

  • Stir in ethanol (15 mL) for 20 minutes.

Results :

  • Yield: 92% (3.21 g product).

  • Purity: 98% by HPLC without column chromatography.

Cost analysis :

  • Raw material cost: $12.50/g at scale.

  • Catalyst recovery: >90% via aqueous extraction.

Structural Characterization and Validation

Spectroscopic data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, -COOCH₂CH₃), 2.51 (s, 6H, -C(CH₃)₂), 4.12 (q, 2H, -COOCH₂), 5.16 (s, 1H, C4-H), 7.35–7.42 (m, 4H, Ar-H), 8.40–8.65 (m, 2H, Py-H).

  • IR : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O).

XRD analysis :

  • Confirms chair conformation of the hexahydroquinoline ring.

  • Dihedral angle between pyridine and chlorophenyl groups: 87.5°, indicating minimal conjugation .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Reaction :
    Compound+H2OH+or OHCarboxylic Acid+EtOH\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic Acid} + \text{EtOH}

  • Conditions :

    • Acidic: HCl (6M), reflux, 8–12 hours.

    • Basic: NaOH (5% aqueous), ethanol, 70°C, 6 hours .

This reaction is critical for generating intermediates for further functionalization, such as amidation or coupling .

Cyclization and Ring Expansion Reactions

The hexahydroquinoline core participates in cyclization with electrophilic reagents:

Reagent Product Conditions Yield
Acetic anhydrideAcetylated derivative at C2-amino groupReflux in DCM, 4 hours 78–85%
BenzaldehydeSpirocyclic quinoline-pyridine hybridPiperidine catalyst, ethanol, Δ 65%

Cyclization often enhances bioactivity by increasing molecular rigidity .

Amino Group Reactivity

The C2-amino group undergoes:

  • Acylation : With acetyl chloride or benzoyl chloride in DCM at 0–5°C.

  • Condensation : With aldehydes (e.g., 4-nitrobenzaldehyde) to form Schiff bases, confirmed by IR ν(C=N)1620cm1\nu(\text{C=N}) \approx 1620 \, \text{cm}^{-1} .

Pyridine Moiety Reactions

The pyridin-3-yl group participates in:

  • Electrophilic substitution : Nitration at the meta position using HNO₃/H₂SO₄ at 0°C.

  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the nitrogen lone pair .

Mechanistic Insights from Structural Analogues

Comparative studies with related hexahydroquinolines reveal:

  • Steric effects : The 7,7-dimethyl group hinders electrophilic attack at C5–C8 positions, directing reactivity to the amino and ester groups .

  • Electronic effects : The electron-withdrawing pyridine ring enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic additions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. Ethyl 2-amino derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that certain modifications to the quinoline structure enhanced its efficacy against breast cancer cells. The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study: Breast Cancer Treatment

A notable study published in Crystals (2021) investigated various derivatives of quinoline for their anticancer activity. The study found that ethyl 2-amino derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

2. Antiviral Properties

Quinoline derivatives have been explored for their antiviral activities. Ethyl 2-amino compounds have demonstrated potential as inhibitors of viral replication, particularly against HIV. The structural features of this compound may facilitate binding to viral enzymes or receptors, thereby hindering the viral life cycle .

Case Study: HIV Inhibition

Research conducted on related quinoline derivatives indicated their effectiveness as selective inhibitors of HIV transcription. The structural similarities suggest that ethyl 2-amino derivatives could exhibit comparable antiviral effects .

1. Calcium Modulation

Quinoline compounds are recognized for their calcium modulatory properties. Ethyl 2-amino derivatives may influence calcium ion channels or receptors, which can be pivotal in treating conditions like hypertension or cardiac arrhythmias.

2. Antibacterial and Antifungal Activities

The biological activity of quinoline derivatives extends to antibacterial and antifungal properties. Ethyl 2-amino compounds have been evaluated for their effectiveness against various microbial strains, showing potential in inhibiting bacterial growth and fungal infections .

Synthesis and Derivative Development

The synthesis of ethyl 2-amino derivatives typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, highlighting the versatility of this compound in generating a library of derivatives with enhanced biological activities.

Synthesis Method Description Yield (%)
HydrolysisHydrolyzing ethyl 2-oxo derivatives with thiourea71%
CyclizationCyclizing with hydrazine hydrateVaries

Mechanism of Action

The mechanism by which Ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Features :

  • Hydrogen bonding: The 2-amino group and carbonyl oxygen facilitate intermolecular interactions, influencing crystallinity and solubility.
  • Stereoelectronic effects : The pyridin-3-yl group introduces electron-withdrawing characteristics, affecting reactivity and binding affinities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Comparison of Substituents and Key Properties

Compound Name Substituents (Positions) Core Structure Key Functional Groups Synthesis Method Biological Activity Ref.
Target Compound 1: 4-ClPh; 4: Pyridin-3-yl; 7,7: -CH$3$; 2: -NH$2$; 3: -COOEt Hexahydroquinoline Amino, ester, pyridine Hantzsch-like reaction Not reported
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 1: 4-ClPh; 2: -CH$_3$; 4: H Tetrahydroquinoline Methyl, ester Oxidation of 1,4-dihydropyridine Not reported
Ethyl 2-amino-1-(3-chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-hexahydroquinoline-3-carboxylate 1: 3-Cl-2-MePh; 4: 3,4-(MeO)$_2$Ph Hexahydroquinoline Amino, ester, dimethoxy Multicomponent reaction Antimicrobial (hypothetical)

Key Observations :

Core Saturation: The target compound’s hexahydroquinoline core (vs.

The 7,7-dimethyl groups reduce ring puckering compared to unsubstituted analogues, as seen in crystallographic studies of similar compounds . Methoxy groups in improve lipophilicity, contrasting with the electron-deficient pyridin-3-yl group in the target compound.

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: Predicted to adopt an envelope conformation in the non-aromatic ring (based on ), with C–H···O interactions stabilizing the crystal lattice. The dihedral angle between pyridine and 4-chlorophenyl groups is estimated at ~50–60°, similar to (56.98° observed) .
  • Comparison with : The absence of a pyridine ring in reduces directional hydrogen-bonding motifs, favoring weaker van der Waals interactions.

Recommendations :

  • Conduct crystallographic studies (using SHELX/OLEX2 ) to resolve the target compound’s hydrogen-bonding network.
  • Evaluate bioactivity against microbial and cancer cell lines to benchmark against existing analogues.

Biological Activity

Ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 398471-51-7) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities based on current research findings and case studies.

  • Molecular Formula : C28H31ClN2O3
  • Molecular Weight : 479.01 g/mol
  • Structure : The compound features a hexahydroquinoline core with various substituents including a chlorophenyl group and a pyridine ring.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A notable investigation assessed its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.2Induction of apoptosis through mitochondrial pathways
MCF7 (Breast)4.8Inhibition of cell proliferation via cell cycle arrest
HepG2 (Liver)6.0Modulation of PI3K/Akt signaling pathway

The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticonvulsant Properties

The anticonvulsant activity of this compound was evaluated using the maximal electroshock seizure (MES) test in animal models. Results indicated that it effectively reduced seizure duration and frequency:

Dosage (mg/kg) Seizure Duration (s) Protection Rate (%)
103060
201580
405100

These findings suggest that the compound may act on GABAergic pathways, enhancing inhibitory neurotransmission .

Antimicrobial Activity

The antimicrobial potential was assessed against various bacterial strains. The compound exhibited promising activity with Minimum Inhibitory Concentration (MIC) values as follows:

Microorganism MIC (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Pseudomonas aeruginosa30

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

  • Antitumor Study :
    A comprehensive study involving the administration of the compound to xenograft models showed significant tumor regression. The mechanism was linked to apoptosis induction and inhibition of angiogenesis .
  • Neuroprotective Effects :
    In a model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects on neuronal cells, attributed to its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this hexahydroquinoline derivative, and how is purity ensured?

  • Methodology : The compound is synthesized via oxidative aromatization of 1,4-dihydropyridine precursors. A typical protocol involves:

  • Condensing 4-chlorobenzaldehyde, ethyl acetoacetate, and aminocyclohexenone derivatives under reflux (343 K, 3 hours) .
  • Oxidizing the intermediate 1,4-dihydropyridine using H₂O₂ (2.0 equiv.) with a PEG1000-BMImI catalyst (50 mol%) to achieve aromatization .
  • Purification via flash column chromatography (Hex/AcOEt, 3:1 v/v) and recrystallization (dichloromethane/n-hexane) for single-crystal growth .
    • Purity Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while X-ray crystallography confirms structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Key Techniques :

  • X-ray Diffraction (XRD) : Resolves non-planar conformations (e.g., envelope-shaped fused rings) and dihedral angles (e.g., 56.98° between pyridine and benzene rings) .
  • NMR Spectroscopy : Assigns proton environments, such as methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Catalyst Screening : Compare PEG-based catalysts (e.g., PEG1000-BMImI ) with amino acid catalysts (e.g., L-glutamine ) to assess reaction kinetics and yield.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) versus ethanol to evaluate steric hindrance and solubility.
  • Temperature Gradients : Perform reactions at 323–363 K to identify optimal thermal conditions for intermediate stability .
    • Data Analysis : Use HPLC to quantify byproducts and Gaussian simulations to model transition states .

Q. How do structural conformations influence pharmacological activity?

  • Approach :

  • Conformational Analysis : Compare XRD data of analogs (e.g., 4-(3-hydroxyphenyl) vs. 4-(4-chlorophenyl) ) to correlate dihedral angles with bioactivity.
  • Molecular Dynamics (MD) Simulations : Model interactions between the pyridin-3-yl group and target receptors (e.g., calcium channels) to predict binding affinities .
    • Contradiction Resolution : Address discrepancies in biological data (e.g., antioxidant vs. calcium modulation ) by synthesizing analogs with controlled substituents (e.g., replacing 4-chlorophenyl with methoxyphenyl ).

Q. What strategies resolve contradictions in crystallographic data between similar derivatives?

  • Methodology :

  • Comparative XRD Studies : Analyze how substituents (e.g., 7,7-dimethyl vs. 7-methyl groups) alter crystal packing and C–H⋯O interactions .
  • Rietveld Refinement : Adjust torsional parameters for methyl groups to refine electron density maps .
    • Case Study : The α- and β-carbon orientations of the carbonyl group in the fused ring system impact molecular symmetry and polymorphism .

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